2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide
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Description
2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F3N2O2S2 and its molecular weight is 350.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is Phospholipase C (PLC-β) . PLC-β is a critical enzyme involved in signal transduction pathways, particularly those mediated by G-protein coupled receptors .
Mode of Action
This compound interacts with its target, PLC-β, by activating it . The activation of PLC-β leads to an increase in the concentration of calcium ions in the cytoplasm . This increase in calcium ion concentration is achieved through the compound’s ability to stimulate calcium influx from intra- and extracellular calcium stores .
Biochemical Pathways
The activation of PLC-β triggers a cascade of biochemical reactions. PLC-β is known to be activated by the α subunit of the G q/11 protein of various receptors, including adrenergic receptors, α1-type receptors, angiotensin II type 1, type V1 vasopressin, bombesin, bradykinin, histamine H1, and muscarinic receptors (M1, M2, and M3) . The activation of these receptors leads to a series of downstream effects, including the modulation of calcium ion concentration in the cytoplasm .
Result of Action
The increase in cytoplasmic calcium concentration induced by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that this compound may induce apoptosis, a form of programmed cell death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable under normal temperature and pressure conditions, but it should avoid contact with strong oxidizing agents . Additionally, it is soluble in some organic solvents, such as chloroform and dimethylformamide (DMF) , which could potentially affect its distribution and action in the body.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S2/c1-7-4-8(2)11(9(3)5-7)22(19,20)18-12-17-10(6-21-12)13(14,15)16/h4-6H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPPABZVLZOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CS2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.